molecular formula C8H5N5O3 B14041613 8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine CAS No. 128615-88-3

8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine

Cat. No.: B14041613
CAS No.: 128615-88-3
M. Wt: 219.16 g/mol
InChI Key: VWYLAJGELXPDST-UHFFFAOYSA-N
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Description

8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine is a heterocyclic compound that features a fused ring system combining a tetrazole and a benzoxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form a benzoxazine intermediate, which is then nitrated to introduce the nitro group. The final step involves the formation of the tetrazole ring through a cyclization reaction with sodium azide .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often avoid the use of hazardous reagents such as phosphorus oxychloride and ammonia gas, instead opting for safer alternatives that reduce waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine involves its interaction with specific molecular targets. The nitro group and tetrazole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine is unique due to the combination of the nitro group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other heterocyclic compounds, making it a valuable target for research and development .

Properties

CAS No.

128615-88-3

Molecular Formula

C8H5N5O3

Molecular Weight

219.16 g/mol

IUPAC Name

8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine

InChI

InChI=1S/C8H5N5O3/c14-13(15)5-1-2-7-6(3-5)12-8(4-16-7)9-10-11-12/h1-3H,4H2

InChI Key

VWYLAJGELXPDST-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=NN2C3=C(O1)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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